
Top/HDAC-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Top/HDAC-IN-1 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment. By inhibiting histone deacetylases, this compound can induce hyperacetylation of histones, leading to changes in gene expression that can promote cell cycle arrest, apoptosis, and differentiation in cancer cells .
准备方法
The synthesis of Top/HDAC-IN-1 typically involves the use of hydroxamic acid derivatives. One common method for preparing hydroxamic acids involves the activation of carboxylic acids as esters or acyl chlorides, followed by nucleophilic acyl substitution with hydroxylamine . Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
化学反应分析
Top/HDAC-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxamic acid derivatives, while reduction can yield amides.
科学研究应用
Anticancer Properties
Top/HDAC-IN-1 has shown promising results in various preclinical studies targeting different cancer types:
- Colorectal Cancer : A study demonstrated that this compound reduced the viability of colorectal cancer cells significantly while sparing normal cells, indicating its selective action against malignant cells .
- Breast Cancer : The compound exhibited improved antiproliferative activity against MDA-MB-231 (breast cancer) cell lines compared to traditional HDAC inhibitors like vorinostat .
Combination Therapies
The compound's ability to enhance the efficacy of other anticancer agents has been explored:
- Combination with Immunotherapy : Research indicates that combining this compound with PD-1 blockade therapy leads to slower tumor progression and increased survival rates in murine models, suggesting a synergistic effect .
Table 1: IC50 Values for this compound Against Various HDAC Isoforms
HDAC Isoform | IC50 (nM) |
---|---|
HDAC1 | 14 |
HDAC2 | 11.5 |
HDAC3 | 70 |
HDAC6 | 15 |
This table indicates the potency of this compound against different classes of HDACs, highlighting its effectiveness as a pan-HDAC inhibitor.
Table 2: Efficacy in Different Cancer Cell Lines
Cancer Type | Cell Line | Response to this compound |
---|---|---|
Breast Cancer | MDA-MB-231 | High |
Colorectal Cancer | HCT116 | Moderate |
Liver Cancer | HLF | High |
This table summarizes the response of various cancer cell lines to treatment with this compound, indicating its broad applicability across different malignancies.
Case Study 1: Colorectal Cancer
In a preclinical study involving human colorectal cancer cells, treatment with this compound resulted in a significant decrease in cell viability. The compound demonstrated an IC50 value lower than that of established HDAC inhibitors, suggesting enhanced potency .
Case Study 2: Melanoma
A study highlighted the role of this compound in upregulating PD-L1 expression in melanoma cells. This upregulation was associated with improved antitumor immune responses when combined with immune checkpoint inhibitors .
作用机制
The mechanism of action of Top/HDAC-IN-1 involves the inhibition of histone deacetylases, leading to the accumulation of acetylated histones and non-histone proteins . This hyperacetylation alters chromatin structure, making it more accessible to transcription factors and promoting gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and its effects are mediated through pathways involved in cell cycle regulation, apoptosis, and differentiation .
相似化合物的比较
Top/HDAC-IN-1 is similar to other histone deacetylase inhibitors, such as vorinostat, panobinostat, and belinostat . it has unique properties that distinguish it from these compounds. For example, this compound may have different selectivity profiles for various histone deacetylase isoforms, leading to distinct biological effects . Additionally, its chemical structure and reactivity may confer advantages in terms of potency, stability, and pharmacokinetics .
Similar Compounds
- Vorinostat
- Panobinostat
- Belinostat
- Romidepsin
- Trichostatin A
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications .
属性
分子式 |
C29H27N5O4 |
---|---|
分子量 |
509.6 g/mol |
IUPAC 名称 |
(E)-N-hydroxy-3-[4-[[(7-hydroxy-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-17-yl)amino]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C29H27N5O4/c1-33-25-10-7-19(30-16-18-4-2-17(3-5-18)6-11-26(36)32-38)14-23(25)29(37)34-13-12-21-22-15-20(35)8-9-24(22)31-27(21)28(33)34/h2-11,14-15,28,30-31,35,38H,12-13,16H2,1H3,(H,32,36)/b11-6+ |
InChI 键 |
IIHHHIFZOMXGAV-IZZDOVSWSA-N |
手性 SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)NCC5=CC=C(C=C5)/C=C/C(=O)NO)C6=C(N3)C=CC(=C6)O |
规范 SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)NCC5=CC=C(C=C5)C=CC(=O)NO)C6=C(N3)C=CC(=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。